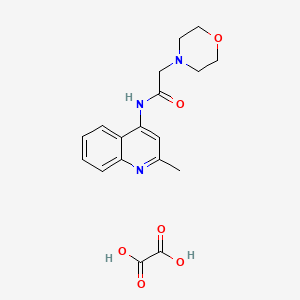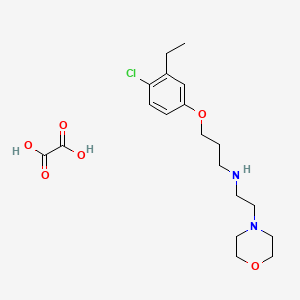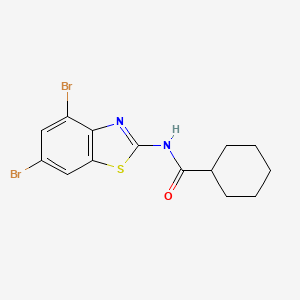
N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid is a compound that combines the structural features of quinoline and morpholine, two important heterocyclic compounds. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Morpholine, on the other hand, is commonly used as a building block in organic synthesis and pharmaceuticals . The combination of these two moieties in a single compound can potentially lead to novel biological activities and applications.
Preparation Methods
The synthesis of N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide typically involves the following steps:
Synthesis of 2-methylquinoline: This can be achieved through various methods such as the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid with an oxidizing agent.
Formation of 2-methylquinolin-4-yl acetamide: The 2-methylquinoline is then reacted with chloroacetyl chloride to form 2-methylquinolin-4-yl acetamide.
Introduction of the morpholine moiety: The final step involves the reaction of 2-methylquinolin-4-yl acetamide with morpholine under basic conditions to yield N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, metal catalysts for hydrogenation, and basic or acidic conditions for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the quinoline or morpholine moieties .
Scientific Research Applications
N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide is not fully understood, but it is likely to involve interactions with various molecular targets and pathways. The quinoline moiety can interact with DNA and enzymes, potentially leading to antimicrobial and anticancer effects . The morpholine moiety can enhance the compound’s solubility and bioavailability, potentially improving its therapeutic properties .
Comparison with Similar Compounds
N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities, including antimicrobial and anticancer properties.
Morpholine derivatives: These compounds share the morpholine moiety and are commonly used in pharmaceuticals and organic synthesis.
Quinoline-morpholine hybrids: These compounds combine the features of quinoline and morpholine, similar to N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide, and can have unique biological activities.
The uniqueness of N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide lies in its specific combination of the quinoline and morpholine moieties, which can potentially lead to novel biological activities and applications .
Properties
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-12-10-15(13-4-2-3-5-14(13)17-12)18-16(20)11-19-6-8-21-9-7-19;3-1(4)2(5)6/h2-5,10H,6-9,11H2,1H3,(H,17,18,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWNKWLECXSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![4-{[{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6060292.png)
![2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6060309.png)
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6060340.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6060345.png)

![5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6060363.png)
![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
